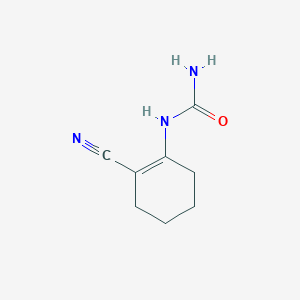![molecular formula C12H15NO3S B14007945 n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide CAS No. 38423-42-6](/img/structure/B14007945.png)
n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide: is a chemical compound characterized by its unique structure, which includes a hydroxy group, a methylsulfanyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable reagent to form an intermediate compound.
Hydroxy Group Introduction: The intermediate is then subjected to a reaction with a hydroxylating agent to introduce the hydroxy group.
Acetamide Formation: Finally, the compound undergoes acylation with acetic anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
- n-{3-Hydroxy-1-[4-(ethylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide
- n-{3-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl}acetamide
Uniqueness: The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This group can influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and effects.
Eigenschaften
CAS-Nummer |
38423-42-6 |
|---|---|
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
N-[3-hydroxy-1-(4-methylsulfanylphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C12H15NO3S/c1-8(15)13-11(7-14)12(16)9-3-5-10(17-2)6-4-9/h3-6,11,14H,7H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
ADPUYTPGMMBPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CO)C(=O)C1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


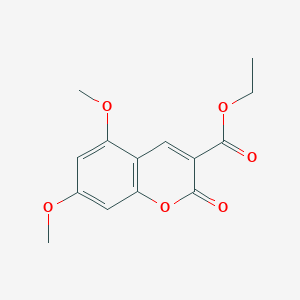
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)

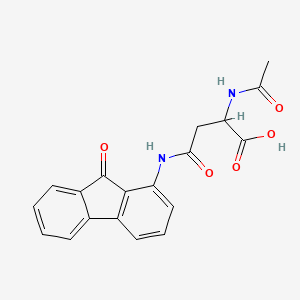
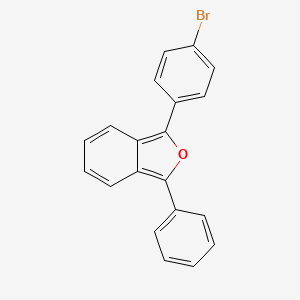
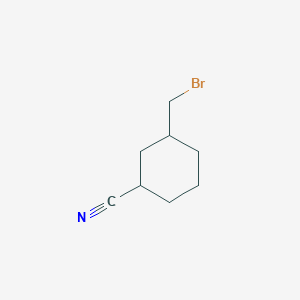

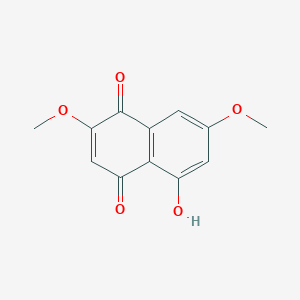
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
